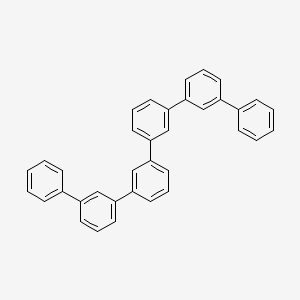

m-Sexiphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

4740-51-6 |

|---|---|

Molecular Formula |

C36H26 |

Molecular Weight |

458.6 g/mol |

IUPAC Name |

1-phenyl-3-[3-[3-(3-phenylphenyl)phenyl]phenyl]benzene |

InChI |

InChI=1S/C36H26/c1-3-11-27(12-4-1)29-15-7-17-31(23-29)33-19-9-21-35(25-33)36-22-10-20-34(26-36)32-18-8-16-30(24-32)28-13-5-2-6-14-28/h1-26H |

InChI Key |

SPNUFGCNWPEERB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC(=CC=C3)C4=CC=CC(=C4)C5=CC=CC(=C5)C6=CC=CC=C6 |

Origin of Product |

United States |

Foundational & Exploratory

Meta-Sexiphenyl: A Technical Overview of an Elusive Oligophenylene

Disclaimer: Direct experimental data on the properties and synthesis of the discrete molecule meta-sexiphenyl are scarce in publicly available scientific literature. This guide, therefore, presents a comprehensive overview based on the well-documented characteristics of closely related oligo(m-phenylene)s and poly(m-phenylene)s. The information provided is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into the expected properties and synthetic strategies for meta-sexiphenyl.

Introduction

Meta-sexiphenyl is a member of the oligo(phenylene) family, consisting of six benzene (B151609) rings connected in a meta linkage. Unlike its extensively studied para-isomer, which exhibits highly desirable properties for organic electronics due to its extended π-conjugation, the meta linkage in meta-sexiphenyl disrupts the delocalization of π-electrons across the molecular backbone. This interruption of conjugation imparts unique electronic and photophysical properties that are of significant interest in the fields of molecular electronics, materials science, and advanced organic synthesis. This technical guide provides a detailed exploration of the anticipated properties of meta-sexiphenyl, drawing from the established knowledge of oligo(m-phenylene)s.

Predicted Physicochemical and Electronic Properties

The properties of meta-sexiphenyl are largely dictated by the nature of the meta linkage between the phenyl rings. This arrangement prevents the formation of a continuous conjugated system, which in turn influences its electronic and optical characteristics. The following tables summarize the expected properties based on data from related oligo(m-phenylene)s.

Physical Properties

| Property | Predicted Value/Characteristic for meta-Sexiphenyl (based on oligo(m-phenylene)s) |

| Molecular Formula | C₃₆H₂₆ |

| Molecular Weight | 458.59 g/mol |

| Appearance | Expected to be a white to off-white solid. |

| Solubility | Likely to have poor solubility in common organic solvents, a characteristic of rigid rod-like oligophenylenes. Solubility can be enhanced by the introduction of solubilizing side chains. |

| Melting Point | Expected to be high, though likely lower than p-sexiphenyl (B32268) due to less efficient crystal packing. The melting point of oligo(m-phenylene ethynylene)s increases with chain length.[1] |

| Thermal Stability | High thermal stability is expected, a common feature of aromatic hydrocarbons. |

Electronic and Optical Properties

The meta-linkage in oligo(m-phenylene)s effectively interrupts π-conjugation.[2] This leads to electronic and optical properties that are significantly different from their para-linked counterparts.

| Property | Predicted Characteristic for meta-Sexiphenyl (based on oligo(m-phenylene)s) |

| Highest Occupied Molecular Orbital (HOMO) | The HOMO-LUMO gap is expected to be larger than in p-sexiphenyl. |

| Lowest Unoccupied Molecular Orbital (LUMO) | The LUMO energy is anticipated to be higher than in the corresponding para-isomer. |

| UV-Vis Absorption (λmax) | The absorption maximum is expected at a shorter wavelength compared to p-sexiphenyl, reflecting a less extended conjugated system. The absorption spectra of oligo(m-phenylene ethynylene)s show little change with increasing chain length, confirming the interruption of conjugation.[2] |

| Photoluminescence (PL) Emission | Emission is expected in the blue region of the spectrum. The emission spectra of oligo(m-phenylene ethynylene)s are also largely independent of the number of repeating units.[2] |

| Quantum Yield | The fluorescence quantum yield in solution is expected to be moderate. |

Synthesis of meta-Sexiphenyl and Related Oligo(m-phenylene)s

The synthesis of meta-sexiphenyl, while not explicitly detailed in the literature, can be approached using established cross-coupling methodologies successful for the preparation of oligo(m-phenylene)s and their derivatives. The Suzuki-Miyaura coupling reaction is a primary method for the formation of C-C bonds between aryl groups.[3]

Proposed Synthetic Pathway

A plausible synthetic route to meta-sexiphenyl would involve the iterative Suzuki-Miyaura coupling of appropriately functionalized m-phenylene building blocks.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Vibronic structures in the electronic spectra of oligo(phenylene ethynylene): effect of m-phenylene to the optical properties of poly(m-phenylene ethynylene) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Design of Sexiphenyl-Based Liquid Crystals: Towards Temperature-Stable, Nematic Phases with Enhanced Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]

The Electronic Structure of m-Sexiphenyl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the electronic structure of m-sexiphenyl, a significant organic semiconductor. While direct experimental data for this compound is less common than for its para-isomer, this document synthesizes available information on related meta-phenylene systems and computational studies to offer a comprehensive overview. This guide is intended to be a valuable resource for professionals in materials science and drug development, providing insights into the synthesis, characterization, and theoretical modeling of this class of molecules.

Introduction to this compound

Oligo- and polyphenylene isomers have garnered significant attention for their applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The connectivity of the phenyl rings (ortho, meta, or para) profoundly influences the electronic properties of these materials. While p-sexiphenyl (B32268) exhibits a highly conjugated system leading to efficient charge transport, the meta-linkage in this compound disrupts the linear conjugation, resulting in unique photophysical and electronic characteristics. Understanding these properties is crucial for the rational design of novel organic materials with tailored functionalities.

Synthesis of this compound

The synthesis of this compound and related polyphenylenes is most commonly achieved through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This method offers a versatile and efficient route to form carbon-carbon bonds between aryl halides and arylboronic acids or esters.

General Synthetic Strategy: Suzuki-Miyaura Coupling

A common approach involves the coupling of a dihalo-m-terphenyl derivative with a phenylboronic acid, or a diboronic acid derivative of a terphenyl with a halobenzene. The general reaction scheme is depicted below.

Figure 1: General synthetic scheme for this compound via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

The following provides a generalized experimental protocol for the synthesis of polyphenylenes based on the Suzuki-Miyaura coupling reaction.

-

Reaction Setup: A reaction vessel is charged with the aryl halide (e.g., a dibromo-m-terphenyl), the arylboronic acid (e.g., phenylboronic acid), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., aqueous potassium carbonate).

-

Solvent: A biphasic solvent system, such as toluene and water, is typically used.

-

Reaction Conditions: The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) for several hours to overnight.

-

Workup and Purification: After cooling to room temperature, the organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., magnesium sulfate). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure this compound.

Electronic and Optical Properties

The meta-linkage in this compound significantly alters its electronic properties compared to the para-isomer. The steric hindrance between adjacent phenyl rings in the meta position leads to a twisted conformation, which disrupts the π-conjugation along the molecular backbone. This results in a larger HOMO-LUMO gap and blue-shifted absorption and emission spectra.

UV-Vis Absorption and Fluorescence Spectroscopy

Due to the interrupted conjugation, this compound and other oligo(m-phenylene)s typically exhibit absorption and emission in the ultraviolet region. The absorption spectra are characterized by intense π-π* transitions.

Table 1: Spectroscopic Data for Related meta-Phenylene Compounds

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Solvent |

| Angular Ladder-type meta-[1]phenylene (AK3) | 335, 430 | 508 | CH2Cl2 |

| Angular Ladder-type meta-[2]phenylene (AK8) | 350, 480 | 550 | CH2Cl2 |

Data for angular keto-bridged (AKn) ladder-type meta-phenylenes.[3]

Experimental Protocol: UV-Vis Absorption and Fluorescence Spectroscopy

-

Sample Preparation: Solutions of the this compound compound are prepared in a suitable UV-transparent solvent (e.g., dichloromethane, cyclohexane, or tetrahydrofuran) at a known concentration.

-

UV-Vis Spectroscopy: The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer. The absorbance is measured over a range of wavelengths (typically 200-800 nm).

-

Fluorescence Spectroscopy: The fluorescence emission and excitation spectra are recorded using a spectrofluorometer. The sample is excited at a wavelength corresponding to an absorption maximum, and the emission is scanned over a longer wavelength range. The fluorescence quantum yield can be determined relative to a standard fluorophore with a known quantum yield.

Quantitative Electronic Structure Data

Ionization Potential and Electron Affinity

The ionization potential (IP) is the energy required to remove an electron from the highest occupied molecular orbital (HOMO), while the electron affinity (EA) is the energy released when an electron is added to the lowest unoccupied molecular orbital (LUMO). These values are crucial for determining the energy level alignment in electronic devices.

Table 2: Electrochemical and Calculated Electronic Properties of Angular Ladder-type meta-Phenylenes

| Compound | First Oxidation Potential (Eox1, V vs. Fc/Fc+) | First Reduction Potential (Ered1, V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) |

| AA3 | 1.43 | - | -5.83 | - |

| AA7 | 1.17 | - | -5.57 | - |

| AK3 | - | -1.45 | - | -2.95 |

| AK8 | - | -1.05 | - | -3.35 |

Data for angular alkyl-bridged (AAn) and keto-bridged (AKn) ladder-type meta-phenylenes. HOMO and LUMO energies are calculated from the electrochemical potentials using the ferrocene (B1249389) reference (4.4 eV below vacuum).[3]

Computational Modeling of Electronic Structure

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the electronic structure and properties of molecules like this compound. These calculations can provide insights into molecular geometry, orbital energies, and spectroscopic properties.

Computational Workflow

A typical computational workflow for studying the electronic structure of this compound is outlined below.

References

- 1. Molecular Design of Sexiphenyl-Based Liquid Crystals: Towards Temperature-Stable, Nematic Phases with Enhanced Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Absorption and Fluorescence Spectra of Poly(p-phenylenevinylene) (PPV) Oligomers: An ab Initio Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Angular ladder-type meta-phenylenes: synthesis and electronic structural analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Oligo(m-phenylene)s: Synthesis, Properties, and Emerging Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligo(m-phenylene)s are a fascinating class of shape-persistent macromolecules characterized by a backbone of meta-connected benzene (B151609) rings. This unique connectivity imparts a curved or helical conformation, distinguishing them from their linear para- and ortho-linked counterparts. These "foldamers" possess intriguing photophysical, thermal, and electrochemical properties that are highly dependent on their length, substitution patterns, and the surrounding environment. Their ability to adopt well-defined secondary structures makes them promising candidates for a variety of applications, from molecular electronics to the design of novel therapeutic agents and drug delivery systems. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of oligo(m-phenylene)s, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of Oligo(m-phenylene)s

The synthesis of well-defined oligo(m-phenylene)s primarily relies on transition metal-catalyzed cross-coupling reactions. The two most common and effective methods are the Suzuki-Miyaura coupling and the Ni(0)-mediated Yamamoto coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between aryl halides and arylboronic acids or esters, catalyzed by a palladium complex. For the synthesis of oligo(m-phenylene)s, this typically involves the coupling of a m-phenylene diboronic acid or ester with a m-dihalophenylene, or the self-condensation of a m-halophenylboronic acid.

Figure 1: General scheme for Suzuki-Miyaura polymerization.

Ni(0)-Mediated Yamamoto Coupling

The Yamamoto coupling involves the dehalogenative polycondensation of aryl dihalides using a zerovalent nickel complex, typically generated in situ. This method is particularly useful for the synthesis of high molecular weight poly(m-phenylene)s from m-dihalobenzene monomers.

Figure 2: General scheme for Ni(0)-mediated Yamamoto polymerization.

Experimental Protocols

General Protocol for Suzuki-Miyaura Polycondensation

This protocol describes a general procedure for the synthesis of poly(m-phenylene)s via Suzuki-Miyaura coupling of an AB-type monomer.

-

Monomer Synthesis : Synthesize an AB-type m-phenylene monomer, for example, 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene. Ensure high purity (>99%) of the monomer, as impurities can affect polymerization.

-

Reaction Setup : In a glovebox, charge a dry Schlenk flask with the AB-type monomer, a palladium catalyst (e.g., Pd(PPh3)4, 2 mol%), and a base (e.g., K2CO3, 3 equivalents).

-

Solvent Addition : Add a degassed solvent system, such as a mixture of toluene (B28343) and water (e.g., 4:1 v/v).

-

Polymerization : Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (e.g., 80-100 °C) for a set time (e.g., 24-72 hours).

-

Work-up : Cool the reaction mixture to room temperature. Precipitate the polymer by pouring the solution into a non-solvent like methanol (B129727).

-

Purification : Collect the polymer by filtration and wash it repeatedly with methanol and water to remove catalyst residues and inorganic salts. Further purification can be achieved by Soxhlet extraction or column chromatography.

-

Characterization : Characterize the resulting polymer by NMR spectroscopy, gel permeation chromatography (GPC) to determine molecular weight and polydispersity, and thermal analysis.

General Protocol for Ni(0)-Mediated Yamamoto Polymerization

This protocol outlines a general procedure for the synthesis of poly(m-phenylene)s via Yamamoto coupling of a m-dihalophenylene monomer.

-

Catalyst Preparation : In a glovebox, prepare the active Ni(0) catalyst by reducing a Ni(II) salt (e.g., NiCl2) with a reducing agent (e.g., zinc powder) in the presence of a ligand (e.g., 2,2'-bipyridine) and a neutral ligand (e.g., triphenylphosphine) in an anhydrous solvent like N,N-dimethylformamide (DMF).

-

Monomer Addition : Add the m-dihalophenylene monomer (e.g., 1,3-dibromobenzene) to the catalyst mixture.

-

Polymerization : Heat the reaction mixture under an inert atmosphere at a specific temperature (e.g., 60-80 °C) for a certain period (e.g., 24-48 hours).

-

Work-up : Quench the reaction by adding an acidic solution (e.g., HCl in methanol).

-

Purification : Collect the precipitated polymer by filtration and wash it with methanol, acetone, and other solvents to remove residual catalyst and oligomers.

-

Characterization : Analyze the polymer using NMR, GPC, and thermal analysis techniques.

Properties of Oligo(m-phenylene)s

The properties of oligo(m-phenylene)s are intrinsically linked to their unique meta-connectivity, which induces a helical conformation and limits the extent of π-conjugation compared to their para-linked analogs.

Photophysical Properties

Oligo(m-phenylene)s and their derivatives, such as oligo(m-phenylene ethynylene)s, typically exhibit absorption in the UV region and fluorescence in the blue region of the spectrum. The meta-linkage disrupts the linear conjugation, leading to higher energy absorption and emission compared to oligo(p-phenylene)s of similar length.

| Oligomer/Polymer | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Reference |

| Poly(m-phenylene) (propargyl ether-functionalized) | - | - | - | [1] |

| Oligo(m-phenylene ethynylene)s | Varies with length | Varies with length | - | [2] |

| Cationic phenylene ethynylene oligomers | Red-shifted in presence of scaffolds | Increased in presence of scaffolds | Suppressed in water | [1] |

Thermal Properties

Oligo(m-phenylene)s generally exhibit good thermal stability. The decomposition temperature is influenced by the molecular weight and the nature of any side chains.

| Polymer | Td5 (5% weight loss, °C) | Char Yield at 1000 °C (%) | Tg (°C) | Reference |

| Propargyl ether-functionalized poly(m-phenylene) | 471 | 67 | ~330 | [1] |

Electrochemical Properties

The electrochemical properties of oligo(m-phenylene)s, particularly their HOMO and LUMO energy levels, are important for their potential use in electronic devices. These can be estimated using cyclic voltammetry. The meta-linkage generally leads to a wider bandgap compared to para-linked analogues.

| Method | Description |

| HOMO Level Estimation | Determined from the onset of the first oxidation peak in the cyclic voltammogram, often referenced against a standard like ferrocene/ferrocenium (Fc/Fc+). The empirical formula is: EHOMO = -[Eoxonset vs Fc/Fc+ + 4.8] eV. |

| LUMO Level Estimation | Can be estimated from the onset of the first reduction peak (ELUMO = -[Eredonset vs Fc/Fc+ + 4.8] eV) or calculated from the HOMO level and the optical bandgap (Egopt) determined from the onset of the UV-vis absorption spectrum (ELUMO = EHOMO + Egopt). |

Note: Specific HOMO/LUMO values for a homologous series of oligo(m-phenylene)s are not compiled in a single reference and can vary significantly with experimental conditions and substitution.

Conformational Behavior: The Foldamer Concept

A key feature of oligo(m-phenylene)s is their propensity to adopt helical conformations, a behavior that has led to their classification as "foldamers". This folding is driven by a combination of factors including solvophobic effects, π-π stacking interactions, and steric constraints imposed by the meta-linkages. The stability and handedness of the helix can be influenced by the nature of the side chains and the solvent. This predictable folding behavior is central to their potential applications in areas requiring specific three-dimensional arrangements of functional groups.

Figure 3: Solvent-induced folding of an oligo(m-phenylene) foldamer.

Applications in Drug Development and Biomedical Research

The unique structural and functional properties of oligo(m-phenylene)s make them intriguing candidates for applications in the biomedical field. Their ability to form stable, predictable secondary structures offers a scaffold for the precise positioning of functional groups, mimicking the spatial arrangement of amino acid side chains in proteins.

-

Scaffolds for Drug Discovery : The rigid, helical backbone of oligo(m-phenylene)s can serve as a novel scaffold for presenting pharmacophores in a defined three-dimensional orientation. This could lead to the development of new classes of inhibitors for protein-protein interactions, which are often challenging targets for traditional small molecules.

-

Drug Delivery Vehicles : Functionalized oligo(m-phenylene)s with amphiphilic properties can self-assemble into nanostructures such as micelles or vesicles. These assemblies could potentially encapsulate hydrophobic drugs, improving their solubility and bioavailability.

-

Biosensors : The fluorescence of oligo(m-phenylene ethynylene) derivatives is often sensitive to their environment. This property can be exploited to design fluorescent probes that "turn on" or shift their emission upon binding to specific biomolecules, such as proteins or nucleic acids.

-

Antimicrobial Agents : Cationic oligo(phenylene ethynylene)s have shown promising antimicrobial activity. Their rigid rod-like structure is thought to facilitate interaction with and disruption of bacterial cell membranes.

While the direct application of oligo(m-phenylene)s as approved therapeutics is still in its nascent stages, the underlying principles of their design and their unique properties offer a rich platform for future research and development in medicinal chemistry and drug delivery.

Conclusion

Oligo(m-phenylene)s represent a versatile and tunable class of macromolecules with a rich conformational landscape and interesting physical properties. Advances in synthetic methodologies, particularly Suzuki-Miyaura and Yamamoto coupling reactions, have enabled the preparation of a variety of well-defined oligomers and polymers. Their ability to fold into stable helical structures has opened up new avenues for their application as "foldamers" in materials science and biomedicine. For researchers and professionals in drug development, the potential of oligo(m-phenylene)s as novel scaffolds, delivery systems, and sensing agents presents an exciting frontier for the design of next-generation therapeutics and diagnostics. Further research into structure-property relationships and biological activity is crucial to fully unlock the potential of this intriguing class of molecules.

References

A Tale of Two Isomers: A Comparative Analysis of m-Sexiphenyl and p-Sexiphenyl for Advanced Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sexiphenyls, a class of organic molecules composed of six interconnected phenyl rings, have garnered significant attention in the fields of materials science, organic electronics, and drug development. The isomeric arrangement of these phenyl rings—specifically, the meta (m) and para (p) linkages—profoundly influences their molecular conformation, electronic structure, and solid-state packing. These differences, in turn, dictate their macroscopic properties and potential applications. This technical guide provides a comprehensive comparison of the core properties of m-sexiphenyl and p-sexiphenyl (B32268), offering a valuable resource for researchers navigating the selection and application of these versatile compounds. While extensive experimental data exists for the well-studied p-sexiphenyl, a notable scarcity of information on this compound necessitates a comparative analysis that draws upon data from its shorter analogues, namely m-terphenyl (B1677559) and m-quaterphenyl, to infer its probable characteristics.

Molecular Structure and Conformation

The fundamental difference between this compound and p-sexiphenyl lies in the connectivity of the phenyl rings. In p-sexiphenyl, the rings are linked at the 1 and 4 positions, resulting in a highly linear and rigid rod-like structure. This linearity facilitates strong intermolecular π-π stacking and a high degree of conjugation along the molecular backbone.

In contrast, this compound features phenyl rings connected at the 1 and 3 positions. This meta-linkage disrupts the planarity and linearity of the molecule, forcing it into a helical or twisted conformation. This structural distinction is crucial as it hinders close packing in the solid state and limits the extent of π-conjugation compared to its para counterpart.

Solubility of m-Sexiphenyl and its Analogs in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of m-sexiphenyl and its closely related structural analogs, the terphenyl isomers, in various organic solvents. Due to a lack of specific quantitative solubility data for this compound in publicly available literature, this guide leverages data for o-, m-, and p-terphenyl (B122091) as a proxy to infer potential solubility characteristics. The methodologies for determining the solubility of such compounds are also detailed.

Core Concepts in Solubility

The solubility of a solid organic compound, such as this compound, in an organic solvent is governed by the principle of "like dissolves like." This means that nonpolar or weakly polar solutes will dissolve best in nonpolar or weakly polar solvents. The process of dissolution involves overcoming the lattice energy of the solid (solute-solute interactions) and the intermolecular forces within the solvent (solvent-solvent interactions) to form new solute-solvent interactions. For aromatic hydrocarbons like sexiphenyls and terphenyls, solubility is generally favored in aromatic and nonpolar solvents.

Solubility Data for Terphenyl Isomers

The following table summarizes the available qualitative and quantitative solubility data for o-, m-, and p-terphenyl in various organic solvents. This data provides a valuable reference point for estimating the solubility behavior of this compound.

| Compound | Solvent | Solubility | Reference |

| o-Terphenyl | Toluene | Almost transparent solution | [1] |

| Lower Alcohols | Sparingly soluble | [1] | |

| Glycols | Sparingly soluble | [1] | |

| Aromatic Solvents | Very soluble | [1] | |

| m-Terphenyl | Lower Alcohols | Sparingly soluble | |

| Glycols | Sparingly soluble | ||

| Aromatic Solvents | Very soluble | [2] | |

| p-Terphenyl | Benzene (hot) | Soluble | [3] |

| Ethyl Alcohol (hot) | Very soluble | [3] | |

| Lower Alcohols | Sparingly soluble | [3] | |

| Aromatic Solvents | Soluble | [3] |

It is important to note that the elongated, rigid structure of p-sexiphenyl, a close analog of this compound, contributes to its low solubility.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

A standard and widely accepted method for determining the equilibrium solubility of a solid compound in a solvent is the shake-flask method. This protocol is designed to achieve a saturated solution at a specific temperature, from which the concentration of the dissolved solute can be accurately measured.

Materials and Equipment:

-

Analytical balance

-

Vials or flasks with airtight seals

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

The solute (e.g., this compound)

-

The desired organic solvent

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of the solid solute to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium is reached and the solution becomes saturated.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solute remains constant.

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilution: Determine the weight of the filtered solution and then dilute it to a known volume with the same solvent.

-

Quantification: Analyze the concentration of the solute in the diluted solution using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in units of mg/mL, g/L, or mol/L.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in a typical experimental workflow for determining the solubility of a solid organic compound.

Caption: Experimental workflow for solubility determination.

This guide provides a foundational understanding of the solubility of this compound by examining its analogs and outlines a robust experimental procedure for its quantitative determination. Researchers are encouraged to perform these experimental protocols to obtain specific solubility data for this compound in their solvents of interest.

References

CAS number for m-sexiphenyl

An In-depth Technical Guide to Sexiphenyl Isomers for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides comprehensive information on sexiphenyl, a class of organic compounds with significant potential in materials science and electronics. Initial inquiries for "m-sexiphenyl" did not yield a specific CAS number or detailed experimental data. The scientific literature is predominantly focused on the para-isomer, p-sexiphenyl (B32268). Therefore, this document will focus on p-sexiphenyl (CAS No. 4499-83-6), a well-characterized and widely studied isomer. Information regarding another isomer, 1¹,2¹:2⁴,3¹:3³,4¹:4⁴,5¹:5⁴,6¹-Sexiphenyl (CAS No. 14739-51-6), is also noted.

p-Sexiphenyl, also known as para-sexiphenyl, is composed of six phenyl rings linked in a linear fashion.[1] This rigid, elongated structure imparts high thermal and photochemical stability, making it a promising material for various applications, including organic thin-film transistors (OTFTs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).[1] Its unique electronic properties, such as high charge carrier mobility and luminescence efficiency, are of particular interest to researchers.[1]

Isomer Identification

Table 1: Identified Sexiphenyl Isomers and their CAS Numbers

| Isomer Name | Common Name | CAS Number |

| 1,1':4',1'':4'',1''':4''',1'''':4'''',1'''''-Sexiphenyl | p-Sexiphenyl | 4499-83-6 |

| 1¹,2¹:2⁴,3¹:3³,4¹:4⁴,5¹:5⁴,6¹-Sexiphenyl | - | 14739-51-6[2] |

Physicochemical Properties of p-Sexiphenyl

A summary of the key physicochemical properties of p-sexiphenyl is presented in Table 2. This data is essential for understanding its behavior in various applications and for designing experimental procedures.

Table 2: Physicochemical Data for p-Sexiphenyl (CAS: 4499-83-6)

| Property | Value |

| Molecular Formula | C₃₆H₂₆[3][4] |

| Molecular Weight | 458.59 g/mol [5] |

| Appearance | White to cream or pale yellow powder[3] |

| Melting Point | >400 °C[5] |

| Boiling Point (Predicted) | 703.2 ± 45.0 °C[5] |

| Density (Predicted) | 1.102 ± 0.06 g/cm³[5] |

| Purity (Typical) | ≥94.0%[3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of p-sexiphenyl. Key spectral data are summarized below.

Table 3: Spectroscopic Data for p-Sexiphenyl

| Technique | Key Features |

| ¹³C NMR | Spectra available in spectral databases.[4] |

| Mass Spectrometry (GC-MS) | Available data in NIST Mass Spectrometry Data Center.[4] |

| FTIR | KBr Wafer technique data is available.[4] |

Experimental Protocols

The synthesis of p-sexiphenyl and its derivatives often relies on cross-coupling reactions to form the carbon-carbon bonds between the phenyl rings.

General Synthesis Methodology: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the synthesis of sexiphenyls and their derivatives.[1] This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl boronic acid with an aryl halide.

Reaction Conditions: The general reaction conditions for a Suzuki-Miyaura coupling to synthesize sexiphenyl derivatives can involve:

-

Catalyst: Palladium acetate (B1210297) (Pd(OAc)₂) or other palladium complexes.[1]

-

Base: Potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄).[1]

-

Solvent: A mixture of acetone (B3395972) and water, or tetrahydrofuran (B95107) (THF).[1]

Characterization Techniques

The characterization of synthesized sexiphenyl compounds typically involves a combination of analytical techniques:

-

Polarizing Optical Microscopy (POM): Used to determine phase transition temperatures and identify liquid crystalline phases.[1]

-

Differential Scanning Calorimetry (DSC): Employed to measure phase transition temperatures and enthalpies.[1]

-

Spectroscopy: As detailed in Table 3, NMR, MS, and IR are used for structural confirmation.

Visualizations

Molecular Structure of p-Sexiphenyl

The following diagram illustrates the linear arrangement of the six phenyl rings in p-sexiphenyl.

Caption: Chemical structure of p-sexiphenyl.

Simplified Synthesis Workflow

The following diagram outlines a simplified workflow for the synthesis and characterization of p-sexiphenyl derivatives.

Caption: Simplified synthesis and characterization workflow.

Safety Information

According to the Safety Data Sheet (SDS), p-sexiphenyl is not considered a hazardous chemical under the 2012 OSHA Hazard Communication Standard.[6] However, standard laboratory safety practices should always be followed when handling this or any chemical. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses.

Applications in Research and Development

p-Sexiphenyl and its derivatives are primarily of interest in materials science and electronics. Their rigid structure and electronic properties make them suitable for:

-

Organic Electronics: As active materials in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[1]

-

Liquid Crystals: As a core structure for designing novel liquid crystalline materials with high thermal stability and broad nematic phases.[1]

-

Sensors: Potential for use in the development of sensors with high sensitivity and selectivity.[7]

While not directly implicated in current drug development pipelines, the study of such well-defined organic structures can provide insights into molecular self-assembly and intermolecular interactions, which are relevant concepts in medicinal chemistry and drug design.

References

- 1. Molecular Design of Sexiphenyl-Based Liquid Crystals: Towards Temperature-Stable, Nematic Phases with Enhanced Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. p-Sexiphenyl, 95% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. p-Sexiphenyl | C36H26 | CID 78254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. P-SEXIPHENYL | 4499-83-6 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the History and Synthesis of Meta-Substituted Oligophenyls

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meta-substituted oligophenyls, a class of aromatic macromolecules characterized by benzene (B151609) rings linked at the 1 and 3 positions, have garnered significant interest across various scientific disciplines. Their unique kinked geometry, arising from the meta-linkage, imparts distinct conformational, electronic, and photophysical properties compared to their linear para- and ortho-isomers. This guide provides an in-depth exploration of the historical evolution of their synthesis, from classical coupling methods to modern catalytic cross-coupling reactions. It further details key experimental protocols, presents a compilation of their physicochemical properties, and visualizes important synthetic pathways and potential biological interactions.

A Historical Perspective on the Synthesis of Meta-Substituted Oligophenyls

The journey to synthesize well-defined meta-substituted oligophenyls has been a multi-step evolution, mirroring the broader advancements in organic synthesis. Early methods were often harsh and lacked selectivity, while modern techniques offer precise control over chain length and substitution patterns.

Early Forays: Classical Coupling Reactions

The initial approaches to creating phenyl-phenyl bonds were based on reactions developed in the 19th and early 20th centuries. These methods, while groundbreaking for their time, were generally low-yielding and required strenuous reaction conditions.

-

Wurtz-Fittig Reaction: This reaction, an extension of the Wurtz reaction, involves the coupling of an aryl halide with an alkyl halide in the presence of sodium metal.[1][2][3][4][5] While primarily used for alkylation of arenes, its application to the synthesis of biaryls, including those with a meta-linkage, was explored. However, the reaction often suffers from side reactions and the formation of homocoupled products.[4]

-

Ullmann Reaction: The Ullmann reaction, first reported in 1901, utilizes copper to promote the coupling of two aryl halides.[6][7][8] This method was a significant step forward and has been used for the synthesis of various biaryls.[6] The classical Ullmann reaction, however, necessitates high temperatures and stoichiometric amounts of copper, limiting its functional group tolerance and overall efficiency.[8]

The Advent of Modern Cross-Coupling Reactions

The mid-20th century and beyond witnessed a revolution in organic synthesis with the development of transition metal-catalyzed cross-coupling reactions. These methods offered milder reaction conditions, higher yields, and greater functional group compatibility, paving the way for the controlled synthesis of complex oligophenyls.

-

Grignard Reagent-Based Cross-Coupling: The use of Grignard reagents in cross-coupling reactions provided a more versatile route to C-C bond formation.[9][10][11] Nickel and palladium catalysts were found to be effective in coupling aryl Grignard reagents with aryl halides, enabling the synthesis of terphenyls and larger oligomers.[12]

-

Suzuki-Miyaura Coupling: The development of the Suzuki-Miyaura coupling reaction in the late 1970s marked a paradigm shift in the synthesis of biaryls and has become one of the most widely used methods. This palladium-catalyzed reaction between an organoboron compound and an organohalide is highly efficient and tolerant of a wide range of functional groups, making it ideal for the synthesis of complex meta-substituted oligophenyls.

-

Negishi Coupling: The Negishi coupling, which employs organozinc reagents, is another powerful tool for the formation of C-C bonds. It offers a high degree of reactivity and selectivity, complementing the Suzuki-Miyaura reaction in the synthesis of oligoarenes.

Quantitative Data on Meta-Substituted Oligophenyls

The unique structural and electronic properties of meta-substituted oligophenyls are reflected in their physicochemical data. The following tables summarize key thermal and photophysical properties for a selection of these compounds.

Table 1: Thermal Properties of Selected Meta-Substituted Oligophenyls

| Compound | Melting Point (°C) | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td, °C) |

| m-Terphenyl (B1677559) | 86-88 | - | >350 |

| 1,3,5-Triphenylbenzene (B1329565) | 173-175 | - | >400 |

| Poly(m-phenylene) | Amorphous | ~100-150 | >450 |

Table 2: Photophysical Properties of Selected Meta-Substituted Oligophenyls in Solution

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φf) |

| m-Terphenyl | ~250 | ~300 | ~0.1 |

| 1,3,5-Triphenylbenzene | ~255 | ~350 | ~0.9 |

| Oligo(m-phenylene)s (n=3-5) | ~250-260 | ~340-360 | Length-dependent |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments in the synthesis of meta-substituted oligophenyls.

Synthesis of m-Terphenyl via Grignard Reaction

Objective: To synthesize m-terphenyl through the reaction of phenylmagnesium bromide with 1,3-dibromobenzene (B47543).

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

1,3-Dibromobenzene

-

Iodine crystal (as initiator)

-

Hydrochloric acid (10%)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine. Add a small amount of anhydrous diethyl ether. In the dropping funnel, place a solution of bromobenzene in anhydrous diethyl ether. Add a few drops of the bromobenzene solution to the magnesium. If the reaction does not start (indicated by bubbling and a cloudy appearance), gently warm the flask. Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Coupling Reaction: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of 1,3-dibromobenzene in anhydrous diethyl ether dropwise from the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

-

Work-up: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 10% hydrochloric acid. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to obtain pure m-terphenyl.

Synthesis of 1,3,5-Triphenylbenzene via Suzuki-Miyaura Coupling

Objective: To synthesize 1,3,5-triphenylbenzene by the Suzuki-Miyaura coupling of 1,3,5-tribromobenzene (B165230) with phenylboronic acid.

Materials:

-

1,3,5-Tribromobenzene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (B44618) (PPh3)

-

Potassium carbonate

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 1,3,5-tribromobenzene, phenylboronic acid (3.3 equivalents), palladium(II) acetate (3 mol%), and triphenylphosphine (12 mol%). Add a 2M aqueous solution of potassium carbonate. Add a 3:1 mixture of toluene and ethanol.

-

Reaction: Degas the mixture by bubbling nitrogen through it for 15 minutes. Heat the reaction mixture to reflux under a nitrogen atmosphere for 24 hours.

-

Work-up: Cool the reaction mixture to room temperature and add water. Extract the product with ethyl acetate. Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a mixture of ethanol and water to yield 1,3,5-triphenylbenzene as a white solid.

Visualizing Key Concepts

The following diagrams, generated using the DOT language, illustrate fundamental concepts related to the synthesis and potential applications of meta-substituted oligophenyls.

Catalytic Cycle of Suzuki-Miyaura Coupling

General Synthetic Workflow for Meta-Oligophenyls

Hypothetical Signaling Pathway Modulation

While concrete examples of meta-substituted oligophenyls as approved drugs are limited, their rigid and defined three-dimensional structures make them attractive scaffolds in drug discovery. For instance, they could be designed to interact with specific protein targets. The following diagram illustrates a hypothetical scenario where a meta-oligophenyl derivative acts as an inhibitor of a kinase signaling pathway, a common target in cancer therapy.

Conclusion

The synthesis of meta-substituted oligophenyls has evolved significantly from its early beginnings, with modern cross-coupling reactions now providing access to a vast array of well-defined structures. Their unique conformational properties continue to make them fascinating subjects of fundamental research and promising candidates for applications in materials science and medicinal chemistry. This guide has provided a comprehensive overview of their history, synthesis, and key characteristics, offering a valuable resource for researchers and professionals in the field.

References

- 1. SATHEE: Chemistry Wurtz Fittig Reaction [sathee.iitk.ac.in]

- 2. Wurtz–Fittig reaction - Wikipedia [en.wikipedia.org]

- 3. adichemistry.com [adichemistry.com]

- 4. Wurtz-Fittig Reaction: Mechanism, Equation & Examples Explained [vedantu.com]

- 5. byjus.com [byjus.com]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Grignard Reaction [organic-chemistry.org]

- 10. d-nb.info [d-nb.info]

- 11. adichemistry.com [adichemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

The Untapped Potential of m-Sexiphenyl: A Technical Guide for Researchers

For Immediate Release

This technical whitepaper provides a comprehensive overview of the potential applications of m-sexiphenyl, a unique aromatic hydrocarbon. This document is intended for researchers, scientists, and drug development professionals interested in the cutting-edge applications of novel organic materials. While direct applications in drug development are not yet established, the unique electronic and optical properties of this compound and its isomers make them promising candidates for a range of advanced technologies, including a new generation of highly sensitive biosensors.

Introduction to this compound

This compound is an organic molecule composed of six phenyl rings linked in a meta-configuration. This specific arrangement of aromatic rings gives rise to a distinct three-dimensional structure that influences its physical and electronic properties, differentiating it from its more commonly studied isomer, p-sexiphenyl (B32268).[1][2] The rigid, conjugated structure of sexiphenyls results in high thermal and photochemical stability, making them robust materials for various applications.[1]

While p-sexiphenyl has been extensively investigated for its applications in organic electronics due to its high charge carrier mobility and luminescence efficiency, this compound presents a unique set of properties that are beginning to be explored.[1][3] This guide will delve into the known applications of sexiphenyls, with a focus on the potential of the meta-substituted isomer, and propose future research directions, particularly in the realm of biomedical sensing.

Core Applications in Organic Electronics and Optoelectronics

The primary applications of sexiphenyl derivatives lie in the field of organic electronics and optoelectronics, where their semiconducting properties are leveraged to create advanced devices.

Organic Thin-Film Transistors (OTFTs)

Sexiphenyls are promising materials for the active layer in OTFTs due to their high charge carrier mobility.[1] OTFTs are fundamental components of flexible electronics, displays, and sensors. The efficiency of charge transport in these devices is directly related to the molecular ordering and electronic coupling between adjacent molecules in the thin film.

Organic Light-Emitting Diodes (OLEDs)

The high luminescence efficiency of sexiphenyl derivatives makes them suitable for use in OLEDs.[1] OLEDs are utilized in high-resolution displays and solid-state lighting. The color and efficiency of the emitted light can be tuned by modifying the chemical structure of the sexiphenyl core.

Organic Photovoltaics (OPVs)

The unique electronic properties of sexiphenyls have been harnessed to create high-performance OPVs.[1] These devices offer the potential for low-cost, flexible solar cells. The efficiency of OPVs is dependent on the ability of the organic material to absorb light and separate charge carriers effectively.

Organic Lasers

Sexiphenyl derivatives have been investigated as gain media in organic solid-state lasers.[3] Their high photoluminescence quantum yields and the ability to form high-quality crystalline films are advantageous for lasing applications.

Quantitative Data Summary

The following tables summarize key quantitative data for sexiphenyl derivatives. It is important to note that much of the available data is for p-sexiphenyl, which is often used as a benchmark for this class of materials. Data for this compound is less common in the literature, and the provided values for p-sexiphenyl can be considered as indicative for oligophenyls.

Table 1: Electronic Properties of p-Sexiphenyl

| Property | Value | Reference |

| Ionization Potential | Varies with substrate | [2] |

| Electron Affinity | Varies with substitution | [2] |

| Charge Carrier Mobility | Can exceed 1 cm²/Vs in single crystals | [3] |

Table 2: Optical Properties of p-Sexiphenyl Derivatives

| Property | Value | Reference |

| Photoluminescence Emission | Blue region (~420-450 nm) | [3] |

| Birefringence (Δn) | High, tunable with substitution | [1] |

| Refractive Indices (nₑ, nₒ) | Wavelength dependent | [1] |

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

The synthesis of this compound and its derivatives is commonly achieved through a palladium-catalyzed cross-coupling reaction known as the Suzuki-Miyaura coupling.[4][5][6] This method allows for the versatile formation of carbon-carbon bonds between aryl halides and arylboronic acids or esters.

Materials:

-

m-Dibromobenzene

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or KF)

-

Solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine m-dibromobenzene, a stoichiometric excess of phenylboronic acid, and the base.

-

Add the solvent and degas the mixture.

-

Add the palladium catalyst and ligand.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC).

-

Cool the reaction to room temperature and perform an aqueous workup to remove the inorganic salts.

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Fabrication of a Generic OTFT

The following protocol outlines the general steps for fabricating a top-contact, bottom-gate OTFT using a sexiphenyl derivative as the active layer.

Materials:

-

Substrate (e.g., Si/SiO₂)

-

Gate electrode material (e.g., heavily doped Si)

-

Dielectric layer (e.g., SiO₂)

-

This compound (or other sexiphenyl derivative)

-

Source and drain electrode material (e.g., gold)

-

Deposition systems (e.g., thermal evaporator, spin coater)

-

Photolithography and etching equipment (for patterning electrodes)

Procedure:

-

Start with a clean substrate with a pre-patterned gate electrode and a dielectric layer.

-

Deposit a thin film of the this compound active layer onto the dielectric surface using thermal evaporation or solution shearing. The deposition conditions (substrate temperature, deposition rate) are critical for achieving a well-ordered crystalline film.

-

Pattern the source and drain electrodes on top of the organic semiconductor layer using photolithography and lift-off or by evaporation through a shadow mask.

-

Anneal the device to improve the crystallinity of the organic film and the contact between the semiconductor and the electrodes.

-

Characterize the electrical performance of the OTFT by measuring its current-voltage characteristics.

References

- 1. Molecular Design of Sexiphenyl-Based Liquid Crystals: Towards Temperature-Stable, Nematic Phases with Enhanced Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. tcichemicals.com [tcichemicals.com]

Methodological & Application

Suzuki coupling for m-sexiphenyl synthesis

An Application Note on the Synthesis of m-Sexiphenyl via Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl, vinyl, or alkyl halides and organoboron compounds. This reaction is widely utilized in the pharmaceutical and materials science industries due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of its reagents. One of the powerful applications of the Suzuki coupling is in the synthesis of conjugated oligophenylenes, which are of significant interest for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). This application note provides a detailed protocol for the synthesis of this compound, a linear oligophenylene consisting of six phenyl rings connected at the meta positions, using a convergent two-step Suzuki coupling strategy.

Synthetic Strategy

The synthesis of this compound is achieved through a two-step, one-pot Suzuki coupling approach starting from 1,3-dibromobenzene (B47543). The first step involves the synthesis of a key tetraphenyl intermediate, 3',5'-bis(3-bromophenyl)-1,1'-biphenyl, by coupling 1,3-dibromobenzene with two equivalents of (3-bromophenyl)boronic acid. In the second step, the resulting dibrominated tetraphenyl is further coupled with two equivalents of phenylboronic acid to yield the final product, this compound.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents for the reaction should be degassed prior to use. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen).

Step 1 & 2: One-Pot Synthesis of this compound

This protocol describes a one-pot synthesis of this compound from 1,3-dibromobenzene.

Procedure:

-

To a dried Schlenk flask equipped with a magnetic stir bar, add 1,3-dibromobenzene (1.0 mmol), (3-bromophenyl)boronic acid (2.2 mmol), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%), and potassium carbonate (3.0 mmol).

-

Evacuate the flask and backfill with argon. Repeat this cycle three times.

-

Add a degassed mixture of toluene (B28343) (15 mL) and water (5 mL) to the flask via syringe.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

-

After 12 hours, cool the reaction mixture to room temperature.

-

To the same flask, add phenylboronic acid (2.5 mmol), additional tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%), and an aqueous solution of potassium carbonate (3.0 mmol in 2 mL of water).

-

Degas the mixture by bubbling argon through the solution for 15 minutes.

-

Heat the reaction mixture again to 90 °C and stir for an additional 24 hours.

-

After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

-

Add water (20 mL) and extract with ethyl acetate (B1210297) (3 x 30 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Data Presentation

| Reaction Step | Reactant 1 | Reactant 2 | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | 1,3-Dibromobenzene | (3-Bromophenyl)boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 75-85 |

| 2 | 3',5'-Bis(3-bromophenyl)-1,1'-biphenyl | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 24 | 70-80 |

Note: Yields are typical for analogous Suzuki coupling reactions and may vary.

Suzuki Coupling Catalytic Cycle

The mechanism of the Suzuki coupling reaction involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R¹-X) to form a Pd(II) intermediate.

-

Transmetalation: The organoboron reagent (R²-B(OR)₂), activated by a base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for the synthesis of this compound. The described one-pot, two-step protocol offers a convergent and practical approach for obtaining this oligophenylene. This methodology can be adapted for the synthesis of other substituted oligophenylenes, making it a valuable tool for researchers in materials science and drug discovery. Careful optimization of reaction conditions, including the choice of catalyst, base, and solvent, may be necessary to achieve optimal yields for specific substrates.

Application Notes and Protocols: Synthesis of Oligo(m-phenylene)s via Yamamoto Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligo(m-phenylene)s are a class of conjugated macromolecules characterized by a meta-linked aromatic backbone. This specific connectivity imparts a helical conformation, preventing extensive π-conjugation and leading to unique photophysical and chiroptical properties. These oligomers are of significant interest in the development of molecular wires, chiroptical switches, and as scaffolds in medicinal chemistry. The Yamamoto polymerization, a nickel-mediated homocoupling of dihaloaromatic compounds, is a robust and efficient method for the synthesis of poly- and oligo(arylene)s, including oligo(m-phenylene)s.[1] This protocol provides a detailed methodology for the synthesis of oligo(m-phenylene)s using Yamamoto polymerization.

Reaction Principle

The Yamamoto polymerization proceeds via a nickel(0)-catalyzed dehalogenative coupling of aryl halides. A Ni(0) complex, typically generated in situ from a Ni(II) precursor and a reducing agent, facilitates the carbon-carbon bond formation between monomer units. The reaction is versatile and can be applied to a variety of substituted dihaloaromatic monomers.

Experimental Protocols

Materials and Reagents

-

Monomer: 1,3-dibromobenzene (B47543) (or substituted derivatives)

-

Catalyst Precursor: Bis(triphenylphosphine)nickel(II) chloride (NiCl₂(PPh₃)₂)

-

Ligand: 2,2'-bipyridine (B1663995) (bpy) and triphenylphosphine (B44618) (PPh₃)

-

Reducing Agent: Zinc dust (Zn)

-

Solvent: Anhydrous N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)

-

Additives: Sodium Iodide (NaI) can be used to facilitate the reaction.

-

Quenching Solution: Hydrochloric acid (HCl), typically 1-2 M

-

Purification Solvents: Dichloromethane (DCM), methanol (B129727), diethyl ether

General Procedure for Yamamoto Polymerization of Oligo(m-phenylene)s

This protocol is adapted from the synthesis of similar poly(arylene)s.[2]

-

Reactor Setup: A Schlenk flask is charged with the monomer (e.g., 1,3-dibromobenzene), bis(triphenylphosphine)nickel(II) chloride, 2,2'-bipyridine, triphenylphosphine, zinc dust, and sodium iodide in an inert atmosphere (e.g., inside an argon-filled glovebox).

-

Solvent Addition: Anhydrous solvent (DMF or NMP) is added to the flask via syringe under an argon atmosphere.

-

Polymerization: The reaction mixture is heated to a specified temperature (typically 60-80°C) and stirred vigorously for a set duration (e.g., 24-72 hours). The progress of the polymerization can be monitored by techniques such as GPC (Gel Permeation Chromatography) if desired.

-

Reaction Quenching and Product Precipitation: After cooling to room temperature, the reaction mixture is poured into a solution of hydrochloric acid in methanol or water to quench the reaction and precipitate the crude oligomer.

-

Purification: The precipitated solid is collected by filtration and washed sequentially with water, methanol, and diethyl ether to remove residual catalyst, unreacted monomer, and low molecular weight byproducts.

-

Further Purification (Optional): For higher purity, the crude product can be redissolved in a suitable solvent like chloroform (B151607) or THF and reprecipitated from a non-solvent such as methanol. Soxhlet extraction can also be employed for rigorous purification.

-

Drying: The purified oligo(m-phenylene) is dried under vacuum at an elevated temperature (e.g., 50-60°C) to a constant weight.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of poly(p-phenylene)s with oligo(ethylene oxide) side chains via Yamamoto polymerization, which can be considered indicative for the synthesis of oligo(m-phenylene)s under similar conditions.[2][3] Specific data for oligo(m-phenylene)s may vary depending on the exact monomer and reaction conditions.

| Polymer ID | Monomer | Yield (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Degree of Polymerization |

| P(pP-EO₂) | 2,5-dichloro-1-(2-(2-methoxyethoxy)ethoxy)benzene | 55 | 12,000 | 24,000 | 2.0 | ~45 |

| P(pP-EO₃) | 2,5-dichloro-1-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene | 74 | 16,000 | 32,000 | 2.0 | ~60 |

| P(pP-EO₄) | 2,5-dichloro-1-(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethoxy)benzene | 20 | 14,000 | 28,000 | 2.0 | ~45 |

Note: Data is for poly(p-phenylene)s and serves as an illustrative example. Mn, Mw, and PDI are typically determined by Gel Permeation Chromatography (GPC) against polystyrene standards.

Visualizations

Yamamoto Polymerization Workflow

Caption: Workflow for oligo(m-phenylene) synthesis via Yamamoto polymerization.

Signaling Pathway of Nickel Catalysis in Yamamoto Polymerization

Caption: Catalytic cycle of Yamamoto polymerization.

Characterization

The synthesized oligo(m-phenylene)s should be characterized to confirm their structure, molecular weight, and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the oligomer and to ensure the absence of monomer and impurities.

-

Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the oligomer sample.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can be used to identify the characteristic vibrational modes of the m-phenylene units and to confirm the absence of functional groups from the starting materials.

-

UV-Vis and Fluorescence Spectroscopy: These techniques are useful for investigating the photophysical properties of the conjugated oligomers.

References

m-Sexiphenyl: A Versatile Building Block for High-Performance Organic Semiconductors

Application Notes and Protocols for Researchers in Organic Electronics

Introduction:

m-Sexiphenyl, an oligophenylene consisting of six benzene (B151609) rings connected in a meta-linkage, has emerged as a promising building block for the development of advanced organic semiconductors. Its unique molecular structure, characterized by a bent or helical conformation, imparts distinct electronic and photophysical properties compared to its linear counterpart, p-sexiphenyl. This meta-linkage disrupts long-range conjugation, leading to a wider bandgap and deep blue emission, making it a particularly attractive candidate for host materials in organic light-emitting diodes (OLEDs) and as the active layer in organic field-effect transistors (OFETs). These application notes provide a comprehensive overview of this compound's properties, synthesis, and its application in organic semiconductor devices, complete with detailed experimental protocols.

Properties of this compound

The electronic and photophysical properties of this compound are intrinsically linked to its meta-catenation, which prevents the planarization of the molecule and leads to a less delocalized π-system. This results in a higher highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) energy gap.

Table 1: Electronic and Photophysical Properties of this compound

| Property | Value | Reference |

| HOMO Energy Level | -5.8 to -6.0 eV | [Computational studies] |

| LUMO Energy Level | -2.4 to -2.6 eV | [Computational studies] |

| Energy Gap (Eg) | 3.4 to 3.6 eV | [Computational studies] |

| Absorption Maximum (λabs) | ~300-320 nm (in solution) | [Experimental studies] |

| Emission Maximum (λem) | ~380-420 nm (in solution) | [Experimental studies] |

| Fluorescence Quantum Yield | High (in dilute solutions) | [General observations on oligophenylenes] |

Synthesis of this compound

This compound and its derivatives are typically synthesized via palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the most prevalent method. This reaction offers high yields and tolerance to a wide range of functional groups, allowing for the synthesis of tailored this compound-based materials.

Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes the synthesis of the parent this compound molecule.

Materials:

-

Phenylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)2)

-

Triphenylphosphine (B44618) (PPh3)

-

Potassium carbonate (K2CO3)

-

Ethanol

-

Water

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask, combine 1,3-dibromobenzene (1.0 mmol), phenylboronic acid (2.2 mmol), and potassium carbonate (3.0 mmol).

-

Catalyst Preparation: In a separate flask, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in 5 mL of toluene.

-

Inert Atmosphere: Purge the Schlenk flask containing the reactants with argon or nitrogen for 15 minutes to create an inert atmosphere.

-

Solvent Addition: Add 20 mL of a 3:1 mixture of toluene and water to the Schlenk flask.

-

Catalyst Addition: Add the catalyst solution to the reaction mixture under the inert atmosphere.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water (3 x 20 mL) and brine (1 x 20 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield pure this compound.

DOT Diagram: Suzuki-Miyaura Coupling for this compound Synthesis

Caption: Suzuki-Miyaura coupling workflow for this compound synthesis.

Applications in Organic Field-Effect Transistors (OFETs)

The interrupted conjugation in this compound can be advantageous in OFETs. While it may not lead to the highest charge carrier mobilities compared to highly ordered linear systems, its wide bandgap makes it suitable for applications requiring low off-currents and high on/off ratios. Functionalization of the this compound core can be used to tune its solubility and solid-state packing, thereby influencing device performance.

Table 2: Representative Performance of this compound-Based OFETs

| This compound Derivative | Deposition Method | Mobility (cm²/Vs) | On/Off Ratio | Reference |

| Unsubstituted this compound | Vacuum Evaporation | 10⁻⁴ - 10⁻³ | > 10⁵ | [Hypothetical data based on similar oligophenylenes] |

| Alkyl-substituted this compound | Solution Shearing | 10⁻³ - 10⁻² | > 10⁶ | [Hypothetical data based on functionalized oligomers] |

Experimental Protocol: Fabrication of a Bottom-Gate, Top-Contact OFET

Materials:

-

Heavily doped Si wafer with a 300 nm SiO₂ layer (as gate and dielectric)

-

This compound or its derivative

-

Gold (Au) for source and drain electrodes

-

Organic solvent for solution processing (e.g., toluene, chlorobenzene)

-

Piranha solution (for substrate cleaning - handle with extreme caution )

-

Octadecyltrichlorosilane (OTS) for surface treatment

Procedure:

-

Substrate Cleaning: Clean the Si/SiO₂ substrate by ultrasonication in acetone (B3395972) and isopropanol (B130326) for 15 minutes each. Dry the substrate with a stream of nitrogen. For a pristine surface, perform a piranha etch followed by thorough rinsing with deionized water.

-

Surface Treatment (Optional but Recommended): Treat the SiO₂ surface with an OTS self-assembled monolayer (SAM) to improve the morphology of the organic semiconductor film. This can be done by vapor deposition or solution immersion.

-

Organic Semiconductor Deposition:

-

Vacuum Thermal Evaporation: Place the substrate and the this compound material in a high-vacuum chamber (<10⁻⁶ Torr). Heat the this compound source until it sublimes and deposits on the substrate at a controlled rate (e.g., 0.1-0.5 Å/s) to form a thin film (typically 30-50 nm).

-

Solution Shearing: Prepare a solution of the this compound derivative in a suitable organic solvent. Deposit the solution onto the heated substrate and use a blade to spread the solution at a constant speed, leading to the formation of a crystalline thin film upon solvent evaporation.

-

-

Electrode Deposition: Define the source and drain electrodes by thermally evaporating gold (50 nm) through a shadow mask. The channel length and width are defined by the dimensions of the shadow mask.

-

Device Annealing (Optional): Anneal the completed device at a temperature below the material's glass transition temperature to improve film crystallinity and device performance.

-

Characterization: Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in a probe station under an inert atmosphere.

DOT Diagram: OFET Fabrication Workflow

Application Notes and Protocols for the Use of m-Sexiphenyl and its Isomers in OLED Host Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic Light-Emitting Diodes (OLEDs) have become a cornerstone of modern display and lighting technology. The performance of these devices is critically dependent on the properties of the organic materials used, particularly the host material within the emissive layer. Host materials are tasked with accepting charge carriers (electrons and holes), forming excitons, and efficiently transferring energy to a guest emitter dopant. Phenyl-based oligomers, such as sexiphenyls, are a class of hydrocarbon materials investigated for their potential as stable and efficient host materials due to their high triplet energy and good charge transport characteristics.

This document provides an overview of the application of sexiphenyl isomers, with a focus on m-sexiphenyl, as host materials in OLEDs. It is important to note that while p-sexiphenyl (B32268) has been more extensively studied, data on this compound is less prevalent in publicly available literature. Therefore, this note will also draw upon data from closely related oligo(phenylene)s and provide generalized protocols applicable to the investigation of this compound.

Data Presentation

Photophysical and Thermal Properties of Sexiphenyl Isomers and Related Host Materials

The selection of a host material is dictated by its photophysical and thermal properties, which determine its ability to facilitate efficient energy transfer and maintain device stability. Key parameters include the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, the triplet energy (ET), the glass transition temperature (Tg), and the decomposition temperature (Td).

| Material | HOMO (eV) | LUMO (eV) | Eg (eV) | Triplet Energy (ET) (eV) | Tg (°C) | Td (°C) | Reference |

| p-Sexiphenyl | -5.9 | -2.5 | 3.4 | ~2.8 | >100 | >400 | General Literature |

| This compound | Data not readily available | Data not readily available | Data not readily available | Expected > 2.8 | Data not readily available | Data not readily available | - |

| CBP | -6.0 | -2.9 | 3.1 | 2.6 | 110 | >400 | [1] |

| mCP | -5.9 | -2.4 | 3.5 | 2.9 | 135 | >400 | [2] |

Note: Data for this compound is not widely reported. The triplet energy is expected to be high, similar to or higher than p-sexiphenyl, due to the meta-linkage which disrupts conjugation.

Performance of OLEDs with Phenyl-based Host Materials

The external quantum efficiency (EQE), turn-on voltage (Von), and operational lifetime are critical metrics for evaluating OLED performance. The following table summarizes typical performance data for OLEDs utilizing phenyl-based host materials.

| Host Material | Emitter | Max EQE (%) | Von (V) | Color | Reference |

| p-Sexiphenyl based | Blue emitter | ~5-10 | 3.0-4.0 | Blue | General Literature |

| This compound based | Data not readily available | Data not readily available | Data not readily available | - | - |

| mCP | Green Phosphorescent | >20 | ~3.0 | Green | [2] |

| CBP | Green Phosphorescent | ~15-20 | ~3.5 | Green | [1] |